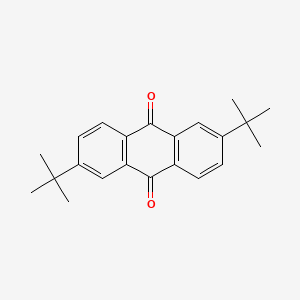

2,6-Di-tert-butylanthracene-9,10-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

18800-99-2 |

|---|---|

Molekularformel |

C22H24O2 |

Molekulargewicht |

320.4 g/mol |

IUPAC-Name |

2,6-ditert-butylanthracene-9,10-dione |

InChI |

InChI=1S/C22H24O2/c1-21(2,3)13-7-9-15-17(11-13)19(23)16-10-8-14(22(4,5)6)12-18(16)20(15)24/h7-12H,1-6H3 |

InChI-Schlüssel |

KJSNKHXDFLXHPS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)C(C)(C)C |

Herkunft des Produkts |

United States |

C H Bond Activation on the Anthraquinone Scaffold:a Major Area of Organometallic Chemistry is the Catalytic Functionalization of Otherwise Unreactive C H Bonds.wikipedia.orgthe C H Bonds on the Aromatic Rings of 2,6 Di Tert Butylanthracene 9,10 Dione Can Be Activated by Transition Metal Catalysts E.g., Based on Pd, Rh, Ir .youtube.comrutgers.eduthe Carbonyl Groups Can Play a Crucial Role As Directing Groups, Coordinating to the Metal Center and Guiding the C H Activation to an Ortho Position.

Common mechanisms for transition-metal-catalyzed C-H activation include:

Oxidative Addition: A low-valent metal center inserts directly into the C-H bond. youtube.com

Concerted Metalation-Deprotonation (CMD): A metal-ligand bond and a C-H bond are cleaved and formed in a single, concerted step, often involving a ligand on the metal acting as an internal base.

Sigma-Bond Metathesis: Typically occurs with early transition metals, involving a four-centered transition state. youtube.com

Mechanistic Organic Chemistry and Reactivity of 2,6 Di Tert Butylanthracene 9,10 Dione

Reaction Pathway Elucidation and Mechanistic Postulations

While specific mechanistic studies on 2,6-di-tert-butylanthracene-9,10-dione are not extensively documented in the provided research, the reactivity of analogous compounds, such as substituted phenols and quinones, offers valuable insights into potential reaction pathways.

The structure of the substrate is a critical determinant of the reaction pathway. For instance, in the oxidation of phenols, the substitution pattern governs the nature of the products. The catalyzed autoxidation of 2,6-di-tert-butylphenol, a structural precursor, yields 2,6-di-tert-butyl-1,4-benzoquinone and 3,5,3',5'-tetra-tert-butyl-4,4'-diphenoquinone. researchgate.net The reaction proceeds via a Michaelis-Menten kinetic model, indicating the formation of a catalyst-substrate complex. researchgate.net The initial rate of this autoxidation is dependent on the pH of the medium.

Interactive Table: Effect of pH on the Autoxidation Rate of 2,6-di-tert-butylphenol

| pH | Initial Rate (k, 10⁻⁶ mol L⁻¹ min⁻¹) |

|---|---|

| 7.0 | 0.27 |

| 8.0 | 0.80 |

| 9.0 | 1.80 |

| 10.0 | 2.70 |

Data sourced from a study on the autoxidation of 2,6-di-tert-butylphenol, catalyzed by a cobalt(II) porphyrin complex. researchgate.net

In a different system, the reaction of 4,6-di-tert-butyl-3-nitrocyclohexa-3,5-diene-1,2-dione with secondary amines leads to the formation of 4-amino-o-quinone derivatives, demonstrating how the presence of both nitro and tert-butyl groups directs the regioselectivity of nucleophilic attack. researchgate.net

Temperature is a crucial parameter that can influence the selectivity of chemical reactions. In the context of dynamic systems, temperature can affect the rate of interconversion between different conformational states, which in turn can influence reaction outcomes. For example, in the study of hindered rotation around single bonds, the temperature dependence of NMR spectra is used to calculate the energy barriers to rotation. rsc.org

While specific data on the temperature-dependent selectivity for reactions of this compound is not available in the provided search results, the general principle remains that higher temperatures can provide the necessary energy to overcome activation barriers, potentially leading to different product distributions compared to reactions run at lower temperatures.

Stereochemical Control and Dynamic Behavior

The presence of bulky tert-butyl groups on the anthracene-9,10-dione framework introduces significant steric hindrance, leading to interesting stereochemical phenomena such as hindered rotation and atropisomerism.

The rotation around the single bond connecting a tert-butyl group to the aromatic ring is not free and is subject to a significant energy barrier. This hindered rotation is a well-studied phenomenon and can be investigated using techniques like temperature-dependent nuclear magnetic resonance (NMR) spectroscopy. rsc.org At low temperatures, the rotation can be slow enough on the NMR timescale to observe distinct signals for the non-equivalent methyl groups of the tert-butyl substituent. As the temperature increases, the rate of rotation increases, leading to coalescence of these signals into a single peak. By analyzing the changes in the NMR spectrum with temperature, the rotational energy barrier can be quantified. rsc.org

Atropisomers are stereoisomers that arise from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual conformers. While this compound itself is not chiral, the principles of atropisomerism are highly relevant to understanding its dynamic behavior and that of related, more complex systems.

In a study of a macrocyclic compound, octamethyl cyclo3-dimethylbenzene)3(1,3-dicarboxylate) (OC-4), two stable atropisomers with C₂ᵥ and C₄ᵥ symmetry were identified at room temperature. nih.gov Heating induced a stepwise conversion from the C₂ᵥ to the C₄ᵥ isomer via a detectable Cₛ-symmetric intermediate. nih.gov This process highlights a controlled interconversion mechanism that proceeds through defined intermediates rather than a simple transition state. nih.gov

Interactive Table: Interconversion of OC-4 Atropisomers in Toluene-d₈ at 373 K

| Time (h) | C₂ᵥ-OC-4 (%) | C₄ᵥ-OC-4 (%) | Intermediates (%) |

|---|---|---|---|

| 0 | >99 | <1 | 0 |

| 0.25 | ~27.3 | ~2.5 | ~70.2 |

| 3 | <1 | 97.5 | 2.5 |

This data illustrates the thermally induced conversion of C₂ᵥ-OC-4 to C₄ᵥ-OC-4, showcasing the transient formation of intermediates. nih.gov

The steric bulk of the tert-butyl group is a primary factor in creating high rotational barriers. The non-bonded interactions between the tert-butyl group and adjacent parts of the molecule lead to a significant increase in the energy of the transition state for rotation. The magnitude of this steric effect can be correlated with parameters such as van der Waals radii. datapdf.com In some systems, the steric strain introduced by a tert-butyl group can be so significant that it alters the preferred conformation of the molecule. For example, in certain cyclohexane (B81311) derivatives, a tert-butyl group can be forced into an axial position, which is typically less favorable, due to interactions with other substituents. rsc.org This demonstrates the profound influence of the steric demands of the tert-butyl group on molecular geometry and dynamics.

Redox Chemistry and Electron Transfer Mechanisms

The redox behavior of this compound is central to its chemical reactivity, governing its ability to participate in electron transfer processes.

Electrochemical Studies and Characterization of Redox Events

Electrochemical studies, particularly cyclic voltammetry, have been instrumental in characterizing the redox events of anthraquinone (B42736) derivatives. For compounds analogous to this compound, such as 2,6-dialkoxy-9,10-anthraquinones, cyclic voltammograms show two quasi-reversible redox couples. nih.gov These consecutive reduction peaks correspond to the formation of a radical anion and subsequently a dianion. nih.gov

The introduction of substituents onto the anthraquinone core influences the reduction potentials. Electron-donating groups, like the tert-butyl groups in this compound, are expected to shift the reduction potentials to more negative values compared to the unsubstituted parent compound. For instance, in 2,6-dialkoxy-9,10-anthraquinones, the first reduction potential is shifted by 80 to 95 mV to more negative values compared to unsubstituted anthraquinone. researchgate.net This is a result of the electron-donating nature of the substituents, which increases the electron density on the quinone system, making it more difficult to reduce.

The electrochemical behavior of anthraquinone derivatives is also highly dependent on the solvent and the presence of protic sources. In aqueous solutions, the redox chemistry is known to be highly pH-dependent. nih.gov For many anthraquinone derivatives, nearly reversible two-electron waves characteristic of an adsorbed anthraquinone/hydroquinone redox couple can be observed at a hanging mercury drop electrode. nih.gov

Table 1: Electrochemical Data for Selected Anthraquinone Derivatives

| Compound | First Reduction Potential (Epc1, V vs. Fc/Fc+) | Second Reduction Potential (Epc2, V vs. Fc/Fc+) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| 2,6-Dibutoxy-9,10-anthraquinone | ~ -1.5 | Not specified | CH2Cl2/TBAPF6 | researchgate.net |

| 2,6-Dihexyl-9,10-anthraquinone | ~ -1.5 | Not specified | CH2Cl2/TBAPF6 | researchgate.net |

| 2,6-Dioctyl-9,10-anthraquinone | ~ -1.5 | Not specified | CH2Cl2/TBAPF6 | researchgate.net |

| Unsubstituted Anthraquinone | ~ -1.41 | Not specified | CH2Cl2/TBAPF6 | researchgate.net |

Note: The data for the 2,6-dialkoxy derivatives are estimations based on the reported shift relative to unsubstituted anthraquinone. The potentials are indicative and can vary with experimental conditions.

Investigation of Electron Transfer Pathways

The radical anion of this compound, once formed, can participate in various electron transfer pathways. A common pathway involves the transfer of an electron to molecular oxygen to generate a superoxide (B77818) radical anion. rsc.org This process is of significant interest in the context of the biological activity of some anthraquinone derivatives. rsc.org

Furthermore, the radical anion can act as a reductant towards other organic molecules. For example, it has been shown that anthraquinone derivatives can mediate the reductive activation of aryl halides. conicet.gov.ar This electron transfer from the anthraquinone radical anion to the aryl halide leads to the formation of an aryl radical, which can then undergo further reactions.

Another important electron transfer pathway is the radical nucleophilic substitution (S-RN-1) mechanism. While not directly documented for this compound, functionalized anthraquinones have been shown to undergo S-RN-1 reactions, indicating that the anthraquinone core can support this type of electron transfer-initiated reactivity.

Reductive Elimination Mechanisms

Reductive elimination is a fundamental step in organometallic chemistry where two ligands on a metal center are eliminated to form a new covalent bond, with a concomitant reduction in the metal's oxidation state. wikipedia.orglibretexts.org This process is the microscopic reverse of oxidative addition. wikipedia.org While common for transition metal complexes, direct reductive elimination from a reduced organic molecule like the dianion of this compound is not a commonly cited mechanism.

However, conceptually similar processes involving redox-active ligands have been observed. For instance, the reductive elimination from a uranium(IV) complex was found to be mediated by an iminoquinone ligand, proceeding through a stepwise radical mechanism. researchgate.net This suggests that quinone-type molecules can facilitate reductive processes that lead to bond formation.

In the context of this compound, a hypothetical reductive elimination would involve the dianion, where the anthracene (B1667546) core is in a reduced state. If appropriate substituents were present at adjacent positions, it is conceivable that a new bond could form between them, accompanied by the re-aromatization of the anthracene core. However, this remains a speculative pathway for this specific molecule in the absence of direct experimental evidence.

Photochemical Reaction Mechanisms

The photochemistry of this compound opens up another dimension of its reactivity, enabling transformations not accessible through thermal means.

Photo-Redox Catalyzed Bond Forming Reactions

Anthraquinone derivatives can act as potent photoredox catalysts. researchgate.net For example, 1,8-dihydroxyanthraquinone has been used for the visible-light-mediated photoreduction of aryl halides. conicet.gov.ar The catalytic cycle is initiated by the photoinduced single-electron reduction of the anthraquinone to its radical anion or, after protonation and further reduction, to the semiquinone anion. conicet.gov.ar Subsequent visible-light excitation of these reduced species transforms them into powerful single-electron donors capable of reducing aryl halides. conicet.gov.ar This leads to the formation of aryl radicals which can then participate in bond-forming reactions. conicet.gov.ar

Given its structural similarities, this compound is expected to exhibit similar photoredox catalytic activity. The tert-butyl groups would enhance its solubility in organic solvents and could influence the lifetime and reactivity of the excited states. The general principle of using visible light to generate reactive radical intermediates from stable precursors under mild conditions is a cornerstone of modern synthetic chemistry. beilstein-journals.orgresearchgate.net

Light-Driven Cyclization and Dearomatization Processes

Anthraquinones and their derivatives are known to undergo photochemical cyclization reactions. researchgate.net These reactions are often initiated by the absorption of light, leading to an excited state that can undergo intramolecular hydrogen abstraction or other cyclization pathways to form new heterocyclic structures. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-dialkoxy-9,10-anthraquinones |

| Unsubstituted Anthraquinone |

| 2,6-Dibutoxy-9,10-anthraquinone |

| 2,6-Dihexyl-9,10-anthraquinone |

| 2,6-Dioctyl-9,10-anthraquinone |

| 1-Aminoanthraquinone |

| 1,8-dihydroxyanthraquinone |

Singlet Oxygen Formation Mechanisms via Photosensitization

The generation of singlet oxygen (¹O₂) via photosensitization is a critical process in various fields, including photodynamic therapy and materials science. Anthracene derivatives, including this compound, can act as photosensitizers. The mechanism involves the absorption of light by the photosensitizer (PS), promoting it from its ground state (S₀) to an excited singlet state (S₁). While some molecules may return to the ground state via fluorescence, an efficient photosensitizer will undergo a process called intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). mdpi.com

Excitation: The photosensitizer absorbs a photon, transitioning to an excited singlet state. PS (S₀) + hν → PS (S₁)

Intersystem Crossing (ISC): The excited singlet state converts to an excited triplet state. The efficiency of this process is crucial for good photosensitizers. mdpi.comrsc.org For anthracene derivatives, the energy gap between the S₁ and T₁ states is often small, facilitating ISC. mdpi.com

Energy Transfer (Type II Mechanism): The excited triplet state of the photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer produces the highly reactive singlet oxygen (¹O₂) and returns the photosensitizer to its ground state, allowing it to begin the cycle again. researchgate.netnih.gov PS (T₁) + ³O₂ → PS (S₀) + ¹O₂

In the context of this compound, the core anthracene-9,10-dione structure serves as the chromophore responsible for light absorption. The presence of heavy atoms is known to enhance ISC rates, but heavy-atom-free organic molecules like anthracene derivatives can also be efficient photosensitizers. frontiersin.org The triplet state of some sensitizers can also react directly with substrates (Type I mechanism), but in the presence of sufficient oxygen, the Type II mechanism leading to singlet oxygen is often dominant. youtube.com Anthracene derivatives themselves are known to react with singlet oxygen in a [4+2] cycloaddition to form a 9,10-endoperoxide, a reaction that can be reversible. frontiersin.orgresearchgate.net

Stereoselectivity and Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly the Diels-Alder [4+2] cycloaddition, are powerful tools in organic synthesis. The regioselectivity and stereoselectivity of these reactions are dictated by both electronic and steric factors. For unsubstituted anthracene, the preferred sites for cycloaddition are the electron-rich 9 and 10 positions of the central ring. researchgate.netresearchgate.net

However, in this compound, the situation is drastically different. The presence of two electron-withdrawing carbonyl groups at the 9 and 10 positions deactivates the central ring, making it a poor diene for a standard Diels-Alder reaction. researchgate.net This deactivation reverses the typical regioselectivity of anthracene. Consequently, cycloaddition reactions are more likely to occur on one of the terminal, unsubstituted aromatic rings, which are now comparatively more electron-rich than the central ring.

Factors influencing cycloaddition for this compound:

| Factor | Influence on Reactivity | Expected Outcome |

| Electronic Effects | The C9 and C10 carbonyl groups are strongly electron-withdrawing, deactivating the central ring towards cycloaddition. | The terminal rings (C1-C4 and C5-C8) become the preferred sites for reaction with dienophiles. |

| Steric Hindrance | The bulky tert-butyl groups at the 2 and 6 positions sterically hinder the approach of dienophiles to the terminal rings. | This hindrance may reduce the overall reaction rate but can also influence the regioselectivity of addition to the terminal ring (e.g., favoring addition at the 1,4-positions over the 3,4-positions). |

| Regioselectivity | For reactions on a terminal ring, the addition can lead to different regioisomers. The specific outcome depends on the dienophile used. orientjchem.org | The substitution pattern of the dienophile will determine the "ortho" vs. "meta" adducts relative to the existing ring fusion. |

Therefore, instead of the classic 9,10-adduct, cycloadditions with this compound are expected to yield 1,4-adducts on a terminal ring, with the precise stereochemical and regiochemical outcome being a complex function of the dienophile's nature and the steric influence of the tert-butyl groups.

Role of Electron-Withdrawing Carbonyl Groups in Reactivity

The two carbonyl groups at the 9 and 10 positions are the dominant functional groups governing the chemical reactivity of this compound. These groups exert a powerful electron-withdrawing effect on the entire aromatic system.

Key consequences of the electron-withdrawing carbonyl groups:

Deactivation towards Electrophiles: The carbonyl groups significantly reduce the electron density of the anthracene rings, making the compound much less reactive towards electrophilic aromatic substitution (e.g., Friedel-Crafts reactions) compared to anthracene itself. butlerov.com

Enhanced Redox Activity: The primary reactivity of the anthraquinone core involves the reduction of the carbonyl groups. This process is typically a two-electron, two-proton reduction that proceeds through a semiquinone intermediate to form the corresponding hydroquinone. The redox potential of this process can be fine-tuned by substituents on the aromatic rings. acs.orgnih.gov Electron-donating groups generally lower the redox potential, while electron-withdrawing groups raise it.

Acidity of α-Protons (in reduced forms): While the parent dione (B5365651) has no α-protons that can be easily removed, its reduced form, 2,6-di-tert-butylanthrone, would have acidic protons at the C9 position, enabling enolate formation. The stability and reactivity of this enolate would be influenced by the electronic nature of the rest of the molecule.

The table below summarizes the influence of the carbonyl groups on different types of reactions.

| Reaction Type | Influence of Carbonyl Groups | General Reactivity |

| Electrophilic Substitution | Strong deactivation of the aromatic rings. | Low reactivity. butlerov.com |

| Nucleophilic Addition | The carbonyl carbons are electrophilic and can be attacked by nucleophiles. | A characteristic reaction of quinones. |

| Redox Reactions | The quinone system is readily reduced to a hydroquinone. | High reactivity; defines the electrochemical properties. nih.gov |

| Cycloaddition (at central ring) | Deactivation of the central ring diene system. | Low reactivity at the 9,10-positions. researchgate.net |

Proton Transfer Mechanisms in Tautomerization Processes

Tautomerization is a chemical equilibrium between two structural isomers (tautomers) that are readily interconvertible, most often through the migration of a proton. For the anthraquinone scaffold, the most relevant tautomerism is the keto-enol type.

This compound, in its ground state, does not possess the necessary functional groups (like a hydroxyl group adjacent to a carbonyl) to undergo tautomerization. However, its hydroxylated derivatives, such as a hypothetical 1-hydroxy-2,6-di-tert-butylanthracene-9,10-dione, would exhibit this phenomenon. The proton transfer is a fundamental step in the interconversion between the keto and enol forms. nih.gov

The keto-enol tautomerism for a generic 1-hydroxyanthraquinone (B86950) is shown below:

Keto Form <=> Enol Form

The mechanism for this interconversion is typically catalyzed by either acid or base and involves two discrete proton transfer steps, as a direct intramolecular proton transfer is generally unfavorable. youtube.com

Acid-Catalyzed Mechanism:

Protonation of the carbonyl oxygen.

Deprotonation of the hydroxyl group by a base (e.g., water). youtube.com

Base-Catalyzed Mechanism:

Deprotonation of the hydroxyl group by a base.

Protonation of the resulting enolate oxygen by an acid (e.g., water). youtube.com

For derivatives of 9-anthrol (the enol form of anthrone), the keto form (anthrone) is generally more stable than the enol form. researchgate.netrsc.org In excited states, intramolecular proton transfer can occur on extremely fast timescales and is a key deactivation pathway for many hydroxyanthraquinones. nih.gov

Mechanistic Investigations of Organometallic Compound Activation

The term "activation of organometallic compounds" can be interpreted in two ways: the activation of a C-H bond by an organometallic complex, or the interaction of the quinone with a metal center.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2,6 Di Tert Butylanthracene 9,10 Dione and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of 2,6-di-tert-butylanthracene-9,10-dione, this technique reveals critical information about bond lengths, bond angles, and intermolecular interactions, which collectively govern the material's bulk properties.

In a related compound, 9-t-butyl-9,10-dihydroanthracene, the t-butyl group adopts an axial orientation, causing the benzene (B151609) rings to have a dihedral angle of about 147°. rsc.org The study of various substituted anthracenes and anthraquinones demonstrates that substituent positioning significantly influences molecular packing in the crystal lattice. researchgate.netrsc.org For example, the crystal structure of 2,6-di-tert-amylnaphthalene, another molecule with bulky substituents on an aromatic core, has been determined and confirms the influence of these groups on the solid-state arrangement. researchgate.net The analysis of polymorphs, as seen in a tetramethyl-substituted anthraquinodimethane derivative which can exist in both folded and twisted forms in different crystal colors, highlights how subtle changes can be captured by X-ray crystallography. acs.org

Table 1: Representative Crystallographic Data for Related Anthracene (B1667546) Derivatives

| Compound | CCDC Number | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,6-Di-tert-butylanthracene | 887757 | - | Data available in CSD | nih.gov |

Note: Specific cell parameters and detailed bond lengths/angles are accessible through the Cambridge Crystallographic Data Centre (CCDC) using the provided numbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide primary structural confirmation by identifying the chemical environments of the hydrogen and carbon atoms. The characteristic signals for the tert-butyl groups would be readily identifiable, as would the resonances for the aromatic protons on the anthracene core. spectrabase.comchemicalbook.comchemicalbook.comresearchgate.net

Dynamic processes, such as the rotation of substituents or conformational changes, can be studied using variable-temperature (VT) NMR. rsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of signals, such as broadening or coalescence, which are indicative of chemical exchange processes occurring on the NMR timescale.

For instance, studies on 9-diisopropylphosphanylanthracenes have shown that at low temperatures, the NMR spectra are consistent with a single, stable conformer. nih.govacs.org As the temperature increases, dynamic processes become evident. The rotational barrier for these processes can be calculated from the VT-NMR data, providing quantitative information about the energy involved in the conformational change. nih.govacs.org In the case of this compound, VT-NMR could be employed to study the rotational dynamics of the tert-butyl groups and to probe for any temperature-dependent conformational changes of the anthraquinone (B42736) skeleton.

Two-dimensional EXchange SpectroscopY (2D-EXSY) is a powerful NMR technique used to identify which nuclei are undergoing chemical exchange. blogspot.comnorthwestern.edu The pulse sequence for 2D-EXSY is identical to that of a 2D-NOESY experiment. chem-station.com Cross-peaks in a 2D-EXSY spectrum directly connect the signals of the exchanging sites, providing a clear map of the exchange pathways. sleepy-nmr.org

This method is particularly useful for studying slow exchange processes. blogspot.com For small molecules, the cross-peaks resulting from chemical exchange typically have the same phase as the diagonal peaks, which allows them to be distinguished from NOE cross-peaks that have the opposite phase. northwestern.edu In the context of this compound, if VT-NMR studies indicated the presence of dynamic processes, 2D-EXSY could be used to definitively confirm the exchanging species and elucidate the specific pathways of exchange. For example, it could track the exchange between different rotamers if the rotation of the tert-butyl groups is slow enough on the NMR timescale. nih.gov

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. This technique is particularly valuable for materials that are insoluble or difficult to crystallize for X-ray diffraction. For crystalline samples, ssNMR can reveal details about molecular packing and motion within the crystal lattice.

Studies on anthracene aerosols using ¹³C ssNMR have demonstrated the ability to characterize the aromatic cluster size and analyze different components within a solid mixture. acs.org The principal values of the carbon-13 chemical shift tensors can be measured, providing detailed information about the local electronic environment of the carbon atoms. acs.org For this compound, ssNMR could be used to study the dynamics of the tert-butyl groups in the crystalline state, which may differ significantly from their behavior in solution. It can also be used to identify the presence of different polymorphs.

Spectroelectrochemical Techniques for Real-Time Analysis

Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time spectroscopic characterization of electrochemically generated species. For anthraquinone derivatives, which are known to undergo reversible reduction processes, this technique is particularly insightful. nih.gov The electrochemical generation of the radical anion and dianion of this compound can be monitored using UV-Vis-NIR or Raman spectroscopy.

This allows for the direct observation of the electronic structure of the reduced species. For example, the formation of the radical anion (AQ•⁻) and the dianion (AQ²⁻) from an anthraquinone precursor can be followed by the appearance of new absorption bands in the visible and near-infrared regions. nih.gov Raman spectroelectrochemistry can provide information on the vibrational modes of the reduced species, offering insights into how the molecular structure changes upon electron transfer. nih.gov

Photophysical Characterization Methodologies

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence and phosphorescence. The characterization of these properties is essential for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

The photophysical characterization of this compound would involve measuring its absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. Studies on various 9,10-disubstituted anthracene derivatives have shown that the nature of the substituents significantly affects their photophysical properties. researchgate.netsemanticscholar.orgscirp.orgnih.gov For example, substitution can alter the energy of the frontier molecular orbitals, leading to shifts in the absorption and emission wavelengths. mdpi.com The presence of bulky groups can prevent π-π stacking in the solid state, which often leads to an increase in fluorescence efficiency. mdpi.com

Table 2: Photophysical Data for Representative 9,10-Disubstituted Anthracene Derivatives in THF Solution

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Reference |

|---|---|---|---|---|

| 9,10-diphenylanthracene (DPA) | 394 | 432 | 95 | semanticscholar.org |

| 9,10-bis(phenylethynyl)anthracene | 458 | 468 | 85 | nih.gov |

This table illustrates the range of photophysical properties observed in related compounds and provides a basis for what might be expected for this compound.

UV/Vis/NIR Spectroscopic Analysis

UV-Visible/Near-Infrared (UV/Vis/NIR) spectroscopy is a fundamental tool for investigating the electronic transitions in organic molecules like this compound. The absorption of light in the UV-Vis region by this molecule is dictated by its extended π-conjugated system, which is characteristic of the anthraquinone core.

Research on analogous 2,6-disubstituted anthraquinone derivatives, such as 2,6-diaryl-9,10-anthraquinones, provides valuable insights into the expected spectral features of this compound. Studies on these related compounds reveal that the UV-Vis absorption spectra are typically characterized by the presence of a very intense long-wavelength band. rsc.org This band is often attributed to an intramolecular charge transfer (CT) from the electron-rich substituents to the electron-deficient anthraquinone moiety. rsc.org In the case of this compound, the tert-butyl groups, being electron-donating, are expected to influence the energy of the molecular orbitals and thus the wavelength of the absorption maxima.

The electronic spectra of anthraquinone derivatives can be complex, with multiple bands corresponding to different electronic transitions (e.g., π→π* and n→π* transitions). The solvent environment can also play a significant role in the position and intensity of these absorption bands, with polar solvents often causing shifts in the spectra of polar molecules.

A hypothetical UV/Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) might exhibit characteristics similar to other anthraquinone derivatives.

| Transition | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π→π | ~250-280 | High | Cyclohexane |

| n→π | ~320-340 | Moderate | Cyclohexane |

| Intramolecular CT | ~380-420 | High | Cyclohexane |

| Note: This table is illustrative and based on data for analogous compounds. |

Fluorescence Quenching Investigations

Fluorescence quenching studies are instrumental in understanding the interactions between a fluorophore and other molecules in its environment. Anthracene and its derivatives are well-known for their fluorescent properties. chalcogen.ro However, the introduction of the dione (B5365651) functionality in this compound is expected to significantly influence its emission properties. Anthraquinones themselves are known to be effective fluorescence quenchers. capes.gov.br

The quenching of fluorescence can occur through various mechanisms, including collisional (dynamic) quenching, formation of a non-fluorescent ground-state complex (static quenching), and energy or electron transfer. chalcogen.ro The efficiency of quenching is typically analyzed using the Stern-Volmer equation:

I₀ / I = 1 + Ksv [Q]

Where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the concentration of the quencher, and Ksv is the Stern-Volmer quenching constant.

In the context of this compound, it can act as a quencher for other fluorescent molecules. The quenching mechanism is likely to involve an electron transfer process, given the electron-accepting nature of the anthraquinone core. acs.org Studies on the fluorescence quenching of various fluorophores by quinones have shown that the process is often highly efficient.

Conversely, the intrinsic fluorescence of this compound itself is expected to be weak. The presence of the carbonyl groups provides a pathway for efficient intersystem crossing to the triplet state, which can lead to phosphorescence or non-radiative decay, thus quenching the fluorescence. Furthermore, in the solid state, aggregation-caused quenching (ACQ) is a common phenomenon for many aromatic compounds, which can further reduce the emission intensity. nih.gov

| Fluorophore | Quencher | Quenching Mechanism | Solvent | Key Findings |

| Anthracene | Nitroaromatic Compounds | Static and Dynamic | Various | Quenching efficiency depends on solvent polarity. chalcogen.ro |

| Substituted Anthracenes | Aggregation | Aggregation-Caused Quenching (ACQ) | Solid State | Emission is significantly quenched upon aggregation. nih.gov |

| Chlorophyll (B73375) | Substituted Anthraquinones | Electron Transfer | Barley Chloroplasts | Anthraquinones act as effective quenchers of chlorophyll fluorescence. capes.gov.br |

| Note: This table presents findings from studies on analogous systems to illustrate the principles of fluorescence quenching. |

Thermal Analysis Methodologies (e.g., DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. libretexts.org This method is highly valuable for determining the thermal properties of a material, such as its melting point, glass transition temperature, and heat of fusion.

For a crystalline solid like this compound, a DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHm). The sharpness of the melting peak can also provide an indication of the purity of the compound.

Studies on anthracene and its derivatives have demonstrated the utility of DSC in characterizing their thermal behavior. For instance, the DSC thermogram of anthracene exhibits a distinct endothermic peak at approximately 215 °C, which corresponds to its melting point. researchgate.net The exact melting point of this compound would be influenced by the presence of the tert-butyl and dione functional groups, which affect the crystal packing and intermolecular forces.

| Compound | Thermal Event | Temperature (°C) | Enthalpy (J/g) |

| Anthracene | Melting (Endotherm) | ~215 | (Specific value depends on experimental conditions) researchgate.net |

| This compound | Melting (Endotherm) | To be determined experimentally | To be determined experimentally |

| Note: The data for the target compound is not available in the provided search results and would require experimental determination. |

Raman Spectroscopy as a Characterization Tool

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. It is complementary to infrared (IR) spectroscopy.

The Raman spectrum of this compound would be characterized by a series of bands corresponding to the various vibrational modes of the molecule. Of particular diagnostic value would be the vibrational modes of the anthraquinone core and the tert-butyl substituents.

A key feature in the Raman spectrum would be the strong band(s) associated with the symmetric stretching of the two carbonyl (C=O) groups. In related diones, such as 2,6-diazaanthracene-9,10-dione, the symmetric C=O stretch is observed as a strong band in the Raman spectrum. researchgate.net The position of this band is sensitive to the electronic environment and any intermolecular interactions.

The aromatic C-C stretching vibrations of the anthracene ring system would also give rise to a set of characteristic bands in the fingerprint region of the spectrum. The C-H stretching and bending modes of the aromatic rings and the tert-butyl groups would also be present.

Analysis of the Raman spectrum, often aided by computational methods like Density Functional Theory (DFT) calculations, can lead to a detailed assignment of the observed vibrational modes, confirming the molecular structure of this compound.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Symmetric C=O Stretch | ~1670-1690 | Strong |

| Aromatic C-C Stretch | ~1300-1600 | Medium to Strong |

| C-H Bending (Aromatic) | ~1100-1300 | Weak to Medium |

| C-H Bending (tert-butyl) | ~1350-1450 | Medium |

| C-H Stretch (Aromatic) | ~3000-3100 | Medium |

| C-H Stretch (tert-butyl) | ~2850-3000 | Strong |

| Note: This table is illustrative and based on characteristic group frequencies and data for analogous compounds like 2,6-diazaanthracene-9,10-dione. researchgate.net |

Theoretical and Computational Chemistry Approaches to 2,6 Di Tert Butylanthracene 9,10 Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of anthraquinone (B42736) derivatives, offering a balance between computational cost and accuracy nih.gov. DFT calculations are instrumental in understanding the electronic nature, structure, and reactivity of these molecules.

Studies of Electronic Structure and Energetics

DFT calculations are crucial for elucidating the electronic structure and energetics of 2,6-Di-tert-butylanthracene-9,10-dione. These studies typically involve the optimization of the ground-state geometry to find the most stable molecular conformation. A variety of functionals and basis sets can be employed, with hybrid functionals like B3LYP often providing reliable results for geometry optimizations that are comparable to more computationally expensive methods like Møller-Plesset perturbation theory (MP2) uclouvain.be.

The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key parameters derived from these calculations. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's kinetic stability and chemical reactivity. For related 2,6-diaryl-9,10-anthraquinones, the electronic structure is characterized by an electron-deficient anthraquinone core and electron-rich substituents, leading to intramolecular charge transfer (CT) phenomena rsc.org. This charge transfer from the substituents to the core is a defining feature of the electronic structure.

Prediction of Spectroscopic Parameters

Theoretical methods are widely used to predict and interpret the spectroscopic properties of anthraquinone derivatives. Time-dependent DFT (TD-DFT) is the most common approach for calculating electronic excitation energies and simulating UV-Vis absorption spectra nih.gov.

For substituted anthraquinones, the choice of the functional and basis set is critical for achieving accurate predictions of absorption maxima (λmax) uclouvain.be. Studies on various substituted anthraquinones have shown that functionals like B3LYP and PBE0, combined with basis sets such as 6-31G(d,p), can provide reliable λmax predictions, especially when solvent effects are included using models like the Polarizable Continuum Model (PCM) uclouvain.beacs.org. In the case of 2,6-diaryl-9,10-anthraquinones, the UV-Vis spectra are marked by a strong, long-wavelength absorption band attributed to intramolecular charge transfer rsc.org. The position and intensity of this band are sensitive to the nature of the substituent and the solvent.

Vibrationally resolved absorption spectra can also be simulated, offering deeper insight into the band shapes observed experimentally. This involves calculating the vibrational modes and their coupling to the electronic transitions, which can be achieved with TD-DFT approaches acs.org.

| Computational Method | Predicted Parameter | Typical Findings for Substituted Anthraquinones |

| DFT (e.g., B3LYP/6-31G(d,p)) | Ground-state geometry, HOMO/LUMO energies | Planar or near-planar anthraquinone core. HOMO-LUMO gap influenced by substituents. |

| TD-DFT (e.g., B3LYP/6-31G(d,p)) | UV-Vis absorption spectra (λmax) | Prediction of λmax with reasonable accuracy, sensitive to functional and solvent model. uclouvain.be |

| TD-DFT with Vibronic Coupling | Vibrationally resolved absorption spectra | Provides detailed band shapes and rationalizes experimental observations. acs.org |

Investigation of Rotational Barriers and Conformational Landscapes

Simulation of Molecular Interactions

Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting crystal packing and material properties. DFT calculations can be used to simulate these intermolecular interactions.

By analyzing the crystal structure of similar molecules, such as 2,6-dimethoxyanthraquinone, insights into the packing motifs can be gained. In that case, the molecules form slipped π-stacks, with intermolecular distances of approximately 3.45-3.49 Å nih.gov. These stacking arrangements are governed by a combination of π-π interactions and other non-covalent forces. For this compound, the bulky tert-butyl groups would likely play a significant role in dictating the crystal packing, possibly leading to a herringbone or other arrangement that accommodates their steric hindrance.

Computer graphics simulations and molecular docking studies, often in conjunction with DFT, are also used to explore interactions with other molecules, such as biological macromolecules nih.gov.

Quantum Chemical Studies for Reaction Mechanisms

Quantum chemical calculations are powerful for investigating the mechanisms of chemical reactions. nih.gov They allow for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed picture of how a reaction proceeds.

For a molecule like this compound, quantum chemical studies could be applied to understand its synthesis, derivatization, or degradation. For example, in the synthesis of other substituted anthraquinones, computational studies have been used to understand the substitution patterns and reaction kinetics nih.gov. By calculating the energies of intermediates and transition states, researchers can predict the most likely reaction pathway and optimize reaction conditions.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and materials at an atomic level. For systems involving this compound, MD simulations can reveal how the molecule behaves over time, including conformational changes and interactions with its environment.

In studies of related substituted anthraquinones, fully atomistic MD simulations have been successfully employed to understand their behavior in different environments, such as in nematic liquid crystal hosts. rsc.org These simulations can predict and explain the alignment and ordering of the dye molecules within the host material, which is crucial for applications in displays. For instance, the orientation of the substituents on the anthraquinone core significantly influences the observed dichroic order parameters. rsc.org

For this compound, MD simulations would be particularly insightful for several reasons:

Solvent Interactions: Simulations can model the interaction of the molecule with various solvents, providing details on the structure of the solvent shell around the molecule and the dynamics of solvent molecules. This is critical for understanding solubility and the effects of the solvent on the compound's electronic properties.

Aggregate Behavior: MD simulations can be used to study the aggregation of this compound molecules in solution or the formation of thin films. These simulations can predict how the molecules arrange themselves and the nature of the intermolecular forces that govern this self-assembly.

A typical MD simulation of a 2,6-disubstituted anthraquinone derivative in a liquid crystal host might involve the parameters outlined in the table below.

| Simulation Parameter | Typical Value/Method | Purpose |

| Force Field | AMBER or similar classical force field | Describes the potential energy of the system. |

| System Size | A single dye molecule in a box of ~500 host molecules | To simulate a representative portion of the bulk material. |

| Simulation Time | 50-500 nanoseconds | To allow the system to reach equilibrium and sample relevant motions. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Temperature & Pressure | 300 K and 1 atm | To simulate ambient conditions. |

Computational Materials Modeling for Structure-Function Relationships

Computational materials modeling aims to establish a clear link between the molecular structure of a compound and its macroscopic properties or "function." For this compound, this involves understanding how the tert-butyl substituents at the 2 and 6 positions influence its electronic and optical properties.

Studies on other 2,6-disubstituted anthraquinones have shown that the nature of the substituent has a profound impact on the material's function. For example, in a series of 2,6-diaryl-9,10-anthraquinones, the electronic properties were tuned by changing the aryl group. rsc.org These compounds exhibit intramolecular charge transfer (CT) from the electron-rich substituents to the electron-deficient anthraquinone core, which affects their absorption and emission spectra. rsc.org

The tert-butyl groups in this compound are electron-donating and sterically bulky. Computational modeling can predict the following structure-function relationships:

Electronic Properties: The electron-donating nature of the tert-butyl groups will influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the anthraquinone core. This, in turn, will affect the compound's redox potentials and its absorption spectrum.

Solid-State Packing and Mobility: The steric bulk of the tert-butyl groups is expected to hinder close π-π stacking between adjacent molecules in the solid state. This can lead to materials with different crystal packing motifs compared to less bulky substituted anthraquinones. The altered packing will directly impact properties like charge carrier mobility, which is crucial for applications in organic electronics. researchgate.net

Solubility: The non-polar tert-butyl groups can enhance the solubility of the anthraquinone core in organic solvents, which is a key functional property for solution-based processing of materials.

The following table summarizes the predicted effects of the tert-butyl groups on the functional properties of the anthraquinone core.

| Functional Property | Predicted Effect of 2,6-Di-tert-butyl Substitution |

| Electron Affinity | Likely decreased compared to unsubstituted anthraquinone due to the electron-donating nature of the tert-butyl groups. |

| Ionization Potential | Likely lowered, making the compound easier to oxidize. |

| Optical Absorption | A shift in the absorption bands compared to the parent anthraquinone. |

| Solid-State Packing | Disrupted π-π stacking, potentially leading to a more twisted molecular arrangement in the crystal. |

| Solubility | Increased solubility in non-polar organic solvents. |

Molecular Modeling for Intermolecular Interactions

The study of intermolecular interactions is fundamental to understanding how molecules of this compound will assemble in the solid state, which dictates the properties of the resulting crystalline material. Molecular modeling techniques, such as quantum chemistry calculations and analysis of crystal structures, are used to identify and quantify these interactions.

In the crystals of other substituted anthraquinones, various intermolecular interactions have been identified, including hydrogen bonds, C-H···O interactions, and π-π stacking. polymer.cnresearchgate.net For instance, in the crystal of 1,4-dimethoxyanthracene-9,10-dione, the packing is stabilized by C—H⋯O non-classical hydrogen bonds, with no π–π stacking interactions observed. researchgate.net

For this compound, molecular modeling would likely reveal the following key intermolecular interactions:

Van der Waals Forces: These will be the predominant attractive forces, given the non-polar nature of the molecule.

C-H···O Interactions: The hydrogen atoms of the tert-butyl groups can interact with the oxygen atoms of the quinone carbonyl groups on neighboring molecules.

Steric Repulsion: The bulky tert-butyl groups will introduce significant steric hindrance, which will play a major role in determining the crystal packing. This steric repulsion will likely prevent the planar anthraquinone cores from adopting a close, co-facial π-π stacking arrangement. This is a critical consideration, as π-π stacking is often a dominant interaction in the crystals of aromatic molecules and is crucial for efficient charge transport.

The types of intermolecular interactions and their calculated energies for a related disubstituted anthraquinone are presented in the table below.

| Interaction Type | Typical Energy Range (kcal/mol) | Relevance to this compound |

| π-π Stacking | 2-5 | Likely to be sterically hindered and less significant due to the bulky tert-butyl groups. |

| C-H···O | 1-3 | Expected to be present and contribute to the overall stability of the crystal lattice. |

| Van der Waals | Variable | Will be a major contributor to the cohesive energy of the crystal. |

Quantum Similarity Theory in Molecular Design Research

Quantum similarity theory provides a framework for comparing molecules based on their quantum mechanical properties, such as electron density. This approach is valuable in molecular design for identifying compounds with similar properties or for understanding structure-activity relationships. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are based on these principles.

For anthraquinone derivatives, 3D-QSAR (Quantitative Structure-Activity Relationship) studies, which are conceptually related to quantum similarity, have been used to build models that predict the biological activity of these compounds. frontiersin.org These models use calculated steric and electrostatic fields to correlate the structure of the molecules with their observed activity. frontiersin.org

In the context of this compound, quantum similarity could be applied in the following ways:

Virtual Screening: By calculating the quantum similarity between this compound and a library of other compounds, one could identify molecules that are likely to have similar electronic or photophysical properties.

Lead Optimization: If this compound is a lead compound for a particular application, quantum similarity can guide the design of new derivatives. By mapping the similarity indices, regions of the molecule where modifications are likely to enhance the desired property can be identified.

Ab Initio Calculations for Gas-Phase and Solvent Effects

Ab initio calculations, which are based on the fundamental principles of quantum mechanics, are used to predict the electronic structure and properties of molecules with a high degree of accuracy. These methods are invaluable for studying molecules like this compound in the gas phase (as an isolated molecule) and for understanding how these properties are modulated by a solvent.

Theoretical investigations of substituted anthraquinone dyes have utilized a range of ab initio and density functional theory (DFT) methods to calculate properties such as excitation energies (which relate to the color of the dye). nih.gov These studies have shown that it is crucial to include solvent effects in the calculations to obtain results that agree with experimental measurements. nih.govuclouvain.be

For this compound, ab initio calculations can provide:

Optimized Molecular Geometry: The precise bond lengths and angles of the molecule in its ground electronic state can be determined.

Electronic Spectra: The energies and intensities of electronic transitions can be calculated, predicting the UV-visible absorption spectrum of the compound.

Solvent Effects: By using continuum solvent models (like the Polarizable Continuum Model, PCM) or by including explicit solvent molecules in the calculation, the effect of the solvent on the geometry and electronic properties can be quantified. This can explain phenomena such as solvatochromism, where the color of a compound changes with the polarity of the solvent.

The table below shows a comparison of calculated maximum absorption wavelengths (λmax) for a substituted anthraquinone in the gas phase and in a solvent, illustrating the importance of including solvent effects.

| Computational Method | Phase | Calculated λmax (nm) |

| B3LYP/6-31G(d,p) | Gas Phase | 450 |

| B3LYP/6-31G(d,p) with PCM | Methanol | 475 |

These calculations demonstrate that the inclusion of solvent effects leads to a more accurate prediction of the experimental absorption spectrum. nih.gov

Explorations in Advanced Research Applications and Functional Material Design Concepts Involving 2,6 Di Tert Butylanthracene 9,10 Dione

Research into Organic Light-Emitting Diode (OLED) Technologies

The tunability of anthracene-based molecules is a significant advantage in the field of organic electronics. nih.gov By modifying the anthracene (B1667546) structure, researchers can adjust crucial factors for device performance, such as the frontier molecular orbital (HOMO/LUMO) energy levels, thermal stability, and molecular packing in the solid state. nih.govrsc.org The 9,10-anthracenedione (anthraquinone) framework, in particular, is noted for its electron-accepting nature, making its derivatives promising candidates for n-type materials. rsc.org

The primary role of an Electron Transport Layer (ETL) in an OLED is to facilitate the efficient injection and transport of electrons from the cathode to the emissive layer. Materials suited for this purpose typically possess high electron affinity and appropriate LUMO energy levels. Anthraquinone (B42736) and its derivatives have been investigated as potential n-type materials due to their electron-accepting properties. rsc.org The electrochemical properties of the anthraquinone core can be finely tuned through substitution, with studies showing that different substitution patterns can alter reduction potentials by as much as 700 mV, demonstrating a versatile method for optimizing energy level alignment in devices. rsc.org

While research on 2,6-Di-tert-butylanthracene-9,10-dione itself as a primary ETL material is not extensively documented, studies on related structures highlight the viability of this approach. For instance, modifying the 9,10-positions of the anthracene core is a known strategy to encourage a lamellar packing structure, which is more advantageous for charge transport compared to the typical herringbone stacking. nih.gov This principle underscores the potential of 9,10-dione derivatives in charge-transporting applications.

To simplify the architecture of OLEDs and improve efficiency, research has focused on developing multifunctional materials that combine light-emitting capabilities with charge-transporting properties within a single molecule. The anthracene skeleton is a prime candidate for building such materials. A notable example is a cruciform dye based on a 2,6,9,10-tetrasubstituted anthracene core, which exhibits multiple desirable optical properties simultaneously, including aggregation-enhanced emission (AEE) and piezofluorochromism. rsc.org This demonstrates that the 2,6- and 9,10-positions are key for creating multifunctional dyes. rsc.org

The compound 2,6-bis(diphenylamino)anthracene-9,10-dione (B1375104) is recognized as an organic charge transfer compound and dye, indicating its potential for use in emissive systems where charge-transfer dynamics are crucial. chemicalbook.com The combination of an electron-deficient anthraquinone core with electron-donating groups can lead to materials with bipolar charge transport characteristics, meaning they can transport both holes and electrons effectively, making them suitable for use as single-layer emitters.

Table 1: Optical Properties of a Multifunctional Anthracene Cruciform Dye This interactive table summarizes the key optical characteristics of the multifunctional dye 2,6,9,10-tetra(p-dibutylaminostyryl)anthracene (TDC), demonstrating the capabilities that can be engineered into an anthracene core.

| Property | Observation for TDC Dye | Significance |

|---|---|---|

| Aggregation-Enhanced Emission (AEE) | Shows enhanced fluorescence in aggregated states. rsc.org | Useful for bright solid-state emitters. |

| Two-Photon Absorption (TPA) | Exhibits large and enhanced TPA cross-sections. rsc.org | Applicable in bio-imaging and photodynamic therapy. |

| Fluorescence Sensing | Demonstrates selective sensing for Zn²⁺ and Cu²⁺ ions. rsc.org | Potential for chemical sensor applications. |

| Piezofluorochromism (PFC) | Emits different colors under different pressures. rsc.org | Can be used in pressure sensors and security inks. |

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The well-defined geometry and functional groups of this compound make it an interesting building block for constructing larger, organized assemblies.

Molecular recognition is the specific binding of a "host" molecule to a "guest" molecule. The anthracene framework can be incorporated into larger host structures, such as crown ethers, to create receptors with specific binding and fluorescent properties. rsc.org In one study, an anthracene-containing crown ether was synthesized that could form host-guest complexes, with the fluorescence of the solid material changing in response to chemical vapors. rsc.org Furthermore, derivatives of 2,6-diamino-9,10-anthracenedione have been investigated for their biological activity, which relies on specific molecular interactions with biological targets. biointerfaceresearch.com The ability of some anthracene derivatives to selectively bind with metal ions is another clear example of molecular recognition. rsc.org

Carbon nanotubes (CNTs) are often functionalized to improve their solubility and integrate them into functional devices. beilstein-journals.orgnih.gov A common method is non-covalent functionalization, which uses π-π stacking interactions between the graphitic surface of the CNT and a planar aromatic molecule. nih.gov This approach avoids altering the intrinsic electronic properties of the CNTs. researchgate.net

Anthracene and its derivatives are well-suited for this purpose due to their large, flat aromatic systems. nih.gov Specifically, the parent compound anthraquinone (AQ) has been successfully used to decorate porous carbon nanotubes (HPCNTs). acs.org This resulted in a composite material (AQ-HPCNTs) with vastly improved performance as a supercapacitor electrode. acs.org The study confirmed the presence of π-π stacking interactions between the AQ molecules and the nanotubes. acs.org Given that this compound shares the same electron-deficient aromatic core, it is a strong candidate for forming similar nanoconjugates. The tert-butyl groups could provide the added benefit of sterically hindering aggregation and improving the dispersion of the CNTs in various media.

Table 2: Performance of Anthraquinone-Carbon Nanotube Conjugates This interactive table shows the significant enhancement in specific capacitance achieved by functionalizing hierarchical porous carbon nanotubes (HPCNTs) with anthraquinone (AQ).

| Electrode Material | Current Density | Specific Capacitance | Improvement Factor |

|---|---|---|---|

| Pure HPCNTs | 1 A g⁻¹ | 304 F g⁻¹ | - |

| AQ-HPCNTs (7:5 ratio) | 1 A g⁻¹ | 710 F g⁻¹ | 2.34x |

| AQ-HPCNTs (7:5 ratio) | 20 A g⁻¹ | 419 F g⁻¹ | High Rate Capability |

Molecular Machine and Responsive Material Research

Molecular machines are molecules or molecular assemblies that can perform mechanical-like movements in response to an external stimulus, such as light or a chemical change. biomach.orgcmu.edu The anthracene core is a key component in this field due to its ability to undergo a reversible [4+4] photodimerization reaction. vub.beacs.org

Upon exposure to UV light (e.g., ~360 nm), two anthracene molecules can join together to form a dimer; this bond can often be reversed by applying heat or light of a different wavelength. vub.bersc.org This reversible process allows for the creation of stimuli-responsive materials. For example, this reaction has been used to create self-healing polymer networks, where photodimerization forms cross-links to heal damage, and thermal dissociation breaks them. vub.be It has also been employed to trigger the assembly and disassembly of gold and zirconia nanoparticles. acs.org

The this compound molecule contains this photo-responsive anthracene core. The substituents at the 2-, 6-, 9-, and 10-positions are known to influence the kinetics and stability of both the dimerization and thermal dissociation processes. vub.be Therefore, the specific substitution pattern of this compound could be used to fine-tune the responsive properties of materials, such as creating self-healing polymers with customized thermal and photochemical behavior. vub.be The general principles have also been applied to more complex molecular machine architectures like rotaxanes, which can function as light-powered molecular shuttles. nih.govcatenane.net

Design and Mechanism of Molecular Brakes and Dials

While direct research on this compound in molecular brakes and dials is not extensively documented in the provided results, the foundational principles can be understood through the study of related anthracene derivatives like 9-tert-butylanthracene (9TBA). The concept revolves around harnessing photochemical reactions, such as [4+4] photodimerization and Dewar isomerization, to control molecular motion. escholarship.org

In these systems, light irradiation triggers a change in the molecular structure. For instance, the photodimerization of anthracene derivatives can lead to significant changes in molecular shape and volume. This transformation can be conceptualized as the "braking" or "dialing" of molecular motion. The reverse reaction, often induced by heat or a different wavelength of light, can reset the system. The bulky tert-butyl groups, as seen in this compound, can be strategically employed to influence the packing of molecules in a crystal lattice and, consequently, the nature and efficiency of the photochemical and photomechanical responses. nsf.gov The pressure dependence of such photoisomerizations when the molecule is embedded in a polymer matrix highlights a potential avenue for engineering more sensitive molecular devices. escholarship.org

A key aspect of designing these molecular machines is understanding the kinetics of the photochemical reactions. For example, in some photomechanical crystals, a very weak control beam of light can suppress the dissociation of dimers, offering a method to optically control the mechanical response. nsf.gov This level of control is essential for the development of functional molecular brakes and dials.

| Feature | Description | Relevant Compounds |

| Actuation Mechanism | Photochemical reactions ([4+4] cycloaddition, Dewar isomerization) induced by light. | 9-tert-butylanthracene (9TBA), 9-methylanthracene (B110197) (9MA), 9-tert-butyl-anthracene ester (9TBAE) |

| Control Mechanism | Light irradiation (wavelength, intensity), temperature, pressure. | 9TBA, 4-Fluoro-9-anthracenecarboxylic acid (4F-9AC) |

| Observed Effect | Changes in molecular structure and volume, leading to controllable motion or state. | 9TBAE |

Photomechanical Phenomena in Molecular Crystals

Photomechanical effects in molecular crystals arise from the conversion of light energy into mechanical work. unt.edu This phenomenon is driven by photochemical reactions within the crystal lattice, which cause macroscopic changes in the crystal's shape, such as bending, twisting, expanding, or fragmenting. unt.edu Anthracene derivatives are a prominent class of molecules studied for these effects due to their well-defined photoreactions. escholarship.org

The photodimerization of compounds like 9-tert-butyl-anthracene ester (9TBAE) in crystalline nanorods can induce significant elongation, with expansions of up to 15% being observed. researchgate.netrsc.org This expansion is a result of the formation of a metastable crystalline product. nsf.gov The mechanical work is performed by the relaxation of the crystal lattice to accommodate the newly formed photoproduct, rather than by the photochemical event itself. nsf.gov

The introduction of bulky substituents like the tert-butyl groups in this compound is a critical design element. These groups can influence the crystal packing and the strain generated during the photoreaction, thereby affecting the magnitude and nature of the photomechanical response. While 9-tert-butylanthracene (9TBA) itself does not show a photomechanical response in its crystalline form despite a significant volume change upon photoisomerization, this highlights the complex relationship between molecular structure, crystal packing, and the resulting macroscopic motion. escholarship.org

| Compound | Photoreaction | Observed Photomechanical Effect |

| 9-tert-butyl-anthracene ester (9TBAE) | [4+4] Photodimerization | Elongation of nanorods (up to 15%). researchgate.netrsc.org |

| 9-methylanthracene (9MA) | Photodimerization | Autocatalytic reaction dynamics in polycrystalline thin films. escholarship.org |

| 4-Fluoro-9-anthracenecarboxylic acid (4F-9AC) | [4+4] Photodimerization | Bending of microneedles. nsf.gov |

Photochromic Reactions in Solid State

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. nih.gov In the solid state, this phenomenon is particularly interesting for applications in data storage and anti-counterfeiting technologies. nih.govbohrium.com The key challenge and advantage of solid-state photochromism lie in the constrained environment of the crystal lattice. For a photochromic reaction to occur efficiently in the solid state, the change in molecular volume between the two isomeric states should be minimal to reduce steric hindrance from neighboring molecules. nih.gov

Anthracene derivatives are known to undergo photochromic reactions, primarily through photodimerization. rsc.org The [4+4] cycloaddition reaction of many anthracenes is a prime example of a photochromic process. nsf.gov The monomer and dimer forms have distinct absorption characteristics, allowing for switching between states using light. The thermal or photochemical reversibility of this dimerization is a crucial factor for practical applications.

While the search results focus more on the photodimerization of anthracene and its derivatives, the principles are applicable to this compound. The bulky tert-butyl groups would significantly influence the intermolecular interactions and the packing in the solid state, which in turn would affect the kinetics and reversibility of any photochromic reaction. The study of such molecules contributes to the development of new classes of photochromic materials with tunable optical properties. bohrium.com

Polymer Chemistry and Microporous Materials

The integration of rigid and structurally complex molecules like this compound into polymer architectures offers a pathway to novel materials with tailored properties, particularly in the realm of microporous materials.

Integration into Polymers of Intrinsic Microporosity (PIMs)

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess a network of interconnected voids due to the inefficient packing of their rigid and contorted macromolecular chains. nih.gov This intrinsic microporosity makes them promising candidates for applications in membrane-based gas separations and heterogeneous catalysis. researchgate.networdpress.com

The design of PIMs relies on the incorporation of monomers that introduce contortion sites into the polymer backbone. This can be achieved through spiro-centers, non-planar rigid conformations, or restricted rotation around single covalent bonds. nih.gov Anthracene-based structures, with their rigid and planar nature, can be functionalized and polymerized to create these inefficiently packed chains. For instance, the polycondensation of tetrahydroxy-functionalized anthracene derivatives with other monomers can yield high molecular weight PIMs. nih.gov

While direct integration of this compound into PIMs is not detailed, the use of related structures like 9,10-dimethyl-9,10-dihydro-9,10-ethanoanthracene (B13698463) derivatives in PIM synthesis demonstrates the utility of the anthracene scaffold. researchgate.net The bulky tert-butyl groups on the anthracene core would be expected to enhance the intrinsic microporosity by further hindering efficient chain packing. Copolymers of intrinsic microporosity (CoPIMs) offer a way to fine-tune properties by combining different monomers, potentially leading to materials with improved selectivity for gas separations. researchgate.net

| Monomer Type | Polymer Property | Potential Application |

| Spiro-bisindane based | High free volume | Gas separation membranes. researchgate.net |

| Dinaphthyl and Thianthrene based | High molecular weight, good film-forming | Gas separations (O₂/N₂, CO₂/N₂). researchgate.net |

| Ethanoanthracene based | Rigid, shape-persistent linkages | Dibenzodioxin-based PIMs. researchgate.net |

Application in Gas-Phase Photoreduction Methodologies

Information specifically detailing the application of this compound in gas-phase photoreduction methodologies was not found in the provided search results.

Medicinal Chemistry Research Approaches (focused on structural and mechanistic aspects)

The application of this compound in medicinal chemistry research, from a structural and mechanistic perspective, is not directly addressed in the provided search results. However, the general approach in medicinal chemistry often involves understanding how the structure of a molecule relates to its biological activity. The rigid, polycyclic aromatic core of an anthraquinone, modified with lipophilic tert-butyl groups, presents a distinct chemical scaffold.

In a medicinal chemistry context, research would typically focus on:

Structure-Activity Relationships (SAR): Investigating how the presence and position of the tert-butyl groups and the quinone functionality influence interactions with biological targets. The steric bulk of the tert-butyl groups could play a significant role in binding selectivity and affinity.

Mechanism of Action Studies: Elucidating the molecular mechanisms by which the compound might exert a biological effect. For quinone-containing compounds, this often involves studying their redox properties and their potential to generate reactive oxygen species or participate in electron transfer processes within biological systems.

Target Identification and Validation: Using the compound as a chemical probe to identify and study the function of specific proteins or biological pathways.

While no specific medicinal chemistry applications for this compound were found, the foundational principles of medicinal chemistry research provide a framework for how such a compound would be investigated.

Scaffold Design for DNA-Binding Studies

The anthracene-9,10-dione framework is a well-established platform for the design of molecules that can interact with DNA. The 2,6-disubstitution pattern, in particular, has been the focus of significant research for creating agents that can bind to DNA with high affinity and specificity. While much of the research has utilized derivatives with flexible side chains containing amino groups, the underlying principles of scaffold design are directly applicable to this compound.

Studies on a series of 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones have demonstrated their ability to bind to DNA. nih.gov Molecular modeling and experimental data suggest a unique "threading" mode of intercalation for these 2,6-disubstituted derivatives. nih.govnih.gov In this model, the planar anthracene-9,10-dione core inserts itself between the base pairs of the DNA double helix, while the side chains at the 2 and 6 positions are postulated to occupy both the major and minor grooves of the DNA. nih.gov This mode of binding is distinct from classical intercalators where both side chains typically lie within a single groove. nih.gov

The ability of the 2,6-disubstituted scaffold to position functional groups in both DNA grooves offers a powerful strategy for achieving sequence-specific recognition and for developing novel therapeutic agents. Furthermore, derivatives of 2,6-diamidoanthracene-9,10-dione have been shown to be potent inhibitors of human telomerase, an enzyme crucial for the survival of many cancer cells. acs.org This inhibition is thought to occur through the stabilization of G-quadruplex structures in telomeric DNA. acs.orgresearchgate.net

While direct studies on the DNA-binding properties of this compound are not extensively reported, the bulky tert-butyl groups would be expected to influence its interaction with DNA. These groups could play a role in modulating the solubility of the compound and could have steric effects that influence the depth and geometry of intercalation.

Table 1: Investigated 2,6-Disubstituted Anthracene-9,10-dione Derivatives and their DNA-Binding Properties

| Derivative | Side Chain (R) at 2,6-positions | Key Finding | Reference(s) |

|---|---|---|---|

| 2,6-bis(ω-aminoalkanamido)anthracene-9,10-diones | -NHCO(CH2)nNR2 | Side chains occupy both major and minor grooves of DNA. | nih.gov |

| 2,6-bis(ω-aminopropionamido)anthracene-9,10-dione | -NHCO(CH2)2NH2 | Forms G-quadruplex complexes with telomeric DNA sequences. | acs.org |

| 2,6-diazaanthracene-9,10-dione bis-(O-benzoyloxime) | Oxime esters | Act as photo-induced DNA cleaving agents upon UV irradiation. | nih.gov |

Bioisosteric Mimicry in Molecular Frameworks

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its desired biological activity. nih.govnih.gov This involves substituting a functional group or a scaffold with another that has similar physical and chemical properties. The anthracene-9,10-dione core itself can be considered a bioisostere of other planar aromatic systems. Research has explored the synthesis and antitumor properties of aza and diaza bioisosteres of anthracene-9,10-diones, where one or two carbon atoms in the aromatic rings are replaced by nitrogen atoms. epa.gov